molecular formula C9H9NO2 B15050335 2,5-Diacetylpyridine

2,5-Diacetylpyridine

Cat. No.: B15050335
M. Wt: 163.17 g/mol
InChI Key: VMGWPWWFCMZBAA-UHFFFAOYSA-N
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Description

2,5-Diacetylpyridine is an organic compound with the molecular formula C9H9NO2. It is a disubstituted pyridine derivative, characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the pyridine ring. This compound is a white crystalline solid that is soluble in organic solvents. It is used as an intermediate in organic synthesis and has various applications in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylpyridine typically involves the oxidation of 2,5-dimethylpyridine. One common method is the use of potassium permanganate (KMnO4) as the oxidizing agent. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic acid.

    Reduction: Reduction of the acetyl groups can yield 2,5-dimethylpyridine.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: 2,5-Dimethylpyridine.

    Substitution: Derivatives with substituted functional groups at the 2 and 5 positions.

Scientific Research Applications

2,5-Diacetylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various ligands in coordination chemistry. These ligands are employed in the formation of metal complexes with potential catalytic and electronic properties.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research has explored its use in the development of anticancer agents, particularly in the formation of metal complexes with enhanced biological activity.

    Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diacetylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit various properties, such as catalytic activity or electronic behavior, depending on the nature of the metal and the ligand environment.

In biological systems, metal complexes of this compound can interact with cellular targets, such as enzymes or DNA, leading to biological effects. For example, certain metal complexes may inhibit the activity of topoisomerase enzymes, leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    2,6-Diacetylpyridine: Used as a precursor for ligands in coordination chemistry and has applications in the synthesis of macrocyclic compounds.

    3,5-Diacetylpyridine: Employed in the synthesis of heterocyclic compounds with potential biological activity.

Uniqueness of 2,5-Diacetylpyridine: The unique positioning of the acetyl groups in this compound allows for specific reactivity patterns and the formation of distinct metal complexes. This makes it a valuable compound in the synthesis of specialized ligands and coordination complexes with tailored properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(6-acetylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H9NO2/c1-6(11)8-3-4-9(7(2)12)10-5-8/h3-5H,1-2H3

InChI Key

VMGWPWWFCMZBAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(=O)C

Origin of Product

United States

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